8-(3-Methylbenzoyl)quinoline
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Overview
Description
8-(3-Methylbenzoyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry . The compound this compound features a quinoline core with a 3-methylbenzoyl group attached at the 8th position, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methylbenzoyl)quinoline can be achieved through several methods, including traditional and green chemistry approaches. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amino ketone in the presence of an acid catalyst . Microwave-assisted synthesis has also been explored, offering advantages such as reduced reaction times and higher yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and sustainable methods. Techniques such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are preferred to minimize environmental impact . Microwave irradiation and ionic liquids are also utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 8-(3-Methylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(3-Methylbenzoyl)quinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-(3-Methylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Used in various chemical and biological applications.
3-(3-Methylbenzoyl)quinoline: A closely related compound with similar structural features.
Uniqueness: 8-(3-Methylbenzoyl)quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13NO |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3-methylphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-5-2-7-14(11-12)17(19)15-9-3-6-13-8-4-10-18-16(13)15/h2-11H,1H3 |
InChI Key |
BDGGTHDYJGCOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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